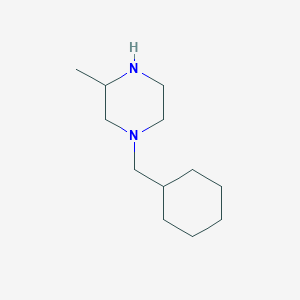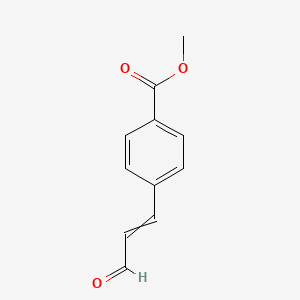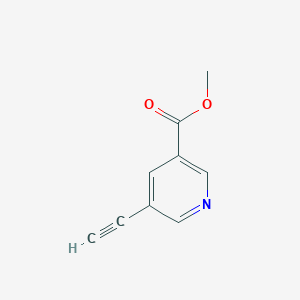
5-乙炔基烟酸甲酯
概述
描述
Methyl 5-ethynylnicotinate is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol .
Synthesis Analysis
The synthesis of Methyl 5-ethynylnicotinate involves a reaction with copper (I) iodide and bis-triphenylphosphine-palladium (II) chloride in triethylamine at 100℃ for 3 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code for Methyl 5-ethynylnicotinate is 1S/C9H7NO2/c1-3-7-4-8 (6-10-5-7)9 (11)12-2/h1,4-6H,2H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Methyl 5-ethynylnicotinate is a solid substance . It is stored at 4°C under nitrogen . The boiling point of the compound is not clearly mentioned in the search results .科学研究应用
DNA 甲基化和表观遗传学研究
DNA 甲基化涉及将甲基添加到 DNA 中的胞嘧啶残基,是影响各种生物过程和疾病(包括癌症)中基因调控的关键表观遗传修饰。研究 DNA 甲基化模式,尤其是在发育、衰老和癌症期间基因控制的背景下,对于在分子水平上理解这些过程至关重要。已经开发了甲基化胞嘧啶的测绘技术,即使从少量 DNA 中也可以灵敏地检测甲基化模式。这些进步促进了对不同基因组背景下的甲基化模式的详细研究,提供了对 DNA 甲基化和转录之间细微关系的见解 (Clark、Harrison、Paul 和 Frommer,1994); (Jones,2012)。
在癌症研究中的作用
DNA 甲基化在癌症中起着重要作用,甲基化模式的变化是癌细胞的标志。对人类癌细胞系中甲基化模式的研究提供了对原发性肿瘤行为的见解。这些模式的异常与遗传不稳定和抑癌基因的抑制有关。了解这些变化对于开发针对癌症治疗中 DNA 甲基化的治疗策略至关重要 (Paz、Fraga、Avila、Guo、Pollán、Herman 和 Esteller,2003)。
神经元功能和疾病中的甲基化
哺乳动物基因组中的 DNA 甲基化对于神经元功能也至关重要。DNA 甲基化模式的改变与各种神经系统疾病和认知功能障碍有关。在神经系统中,DNA 甲基化和去甲基化在调节基因表达方面发挥着重要作用,以响应生理和环境刺激。这种理解为神经精神疾病的治疗开辟了潜在的治疗靶点 (Moore、Le 和 Fan,2013)。
对干细胞研究和发育生物学的影响
5-乙炔基烟酸甲酯在研究 DNA 甲基化中的作用在干细胞研究和发育生物学中至关重要。干细胞中的 DNA 甲基化模式是动态的,影响细胞分化和发育。这些模式在胚胎发生过程中建立和调节,并继续影响成体细胞中的基因表达。该领域的研究对于理解细胞命运和发育的表观遗传调控至关重要 (Kriaucionis 和 Heintz,2009)。
甲基化分析的技术进步
MethyLight 和 MethyQA 等技术的进步增强了分析 DNA 甲基化模式的能力。这些高通量测定和管道允许在各种生物样品中快速、准确地进行甲基化分析,为不同领域的表观遗传研究做出了重大贡献 (Eads、Danenberg、Kawakami、Saltz、Blake、Shibata、Danenberg 和 Laird,2000); (Sun、Noviski 和 Yu,2013)。
安全和危害
Methyl 5-ethynylnicotinate is classified as harmful. It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, and keeping away from any possible contact with water .
属性
IUPAC Name |
methyl 5-ethynylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJQYJRZUJBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethynylnicotinate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

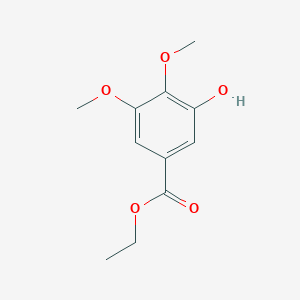

![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
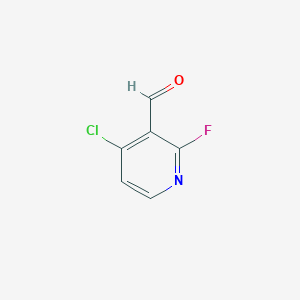
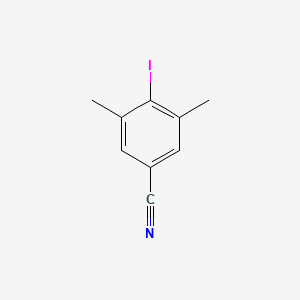
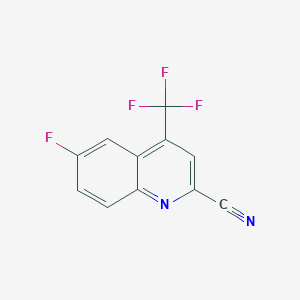
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)
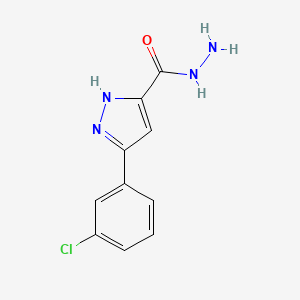
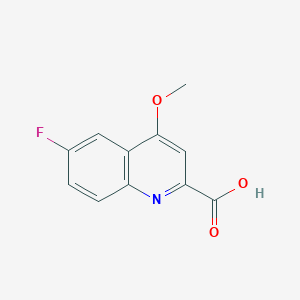
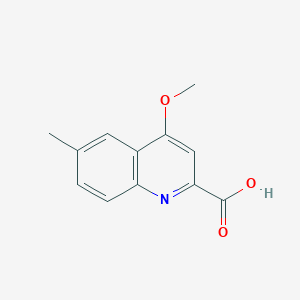
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)
